molecular formula C15H16BrN3O2S B1240279 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine

4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine

Cat. No.: B1240279
M. Wt: 382.3 g/mol
InChI Key: WDFMDNUTOSLOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, also known as this compound, is a useful research compound. Its molecular formula is C15H16BrN3O2S and its molecular weight is 382.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16BrN3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

4-(2-bromo-6-pyrrolidin-1-ylpyridin-4-yl)sulfonylaniline

InChI

InChI=1S/C15H16BrN3O2S/c16-14-9-13(10-15(18-14)19-7-1-2-8-19)22(20,21)12-5-3-11(17)4-6-12/h3-6,9-10H,1-2,7-8,17H2

InChI Key

WDFMDNUTOSLOPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)N)Br

Synonyms

4-(2-bromo-6-pyrrolidin-1-yl-pyridine-4-sulfonyl)phenylamine
4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine
4-BrPPSO2-phenylamine
Ro 66-0074

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g (0.00255 mol) of 4-(2,6-dibromopyridine-4-sulphonyl)-phenylamine was dissolved in 25 ml of dioxane and treated with 2.1 ml of pyrrolidine. The mixture was stirred at room temperature for 4 hrs., the solvent was removed and the residue was chromatographed on silica gel with ethyl acetate/hexane 1:1. There was obtained 0.9 g (93%) of 4-(2-bromo-6-pyrrolidin-1-yl-pyridine-4-sulphonyl)- phenylamine as beige crystals; m.p.: 216° C. (dec).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

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